molecular formula C12H10N2O4S2 B058021 Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) CAS No. 22624-54-0

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)

Cat. No.: B058021
CAS No.: 22624-54-0
M. Wt: 310.4 g/mol
InChI Key: SLORFIRBIOJAPR-UHFFFAOYSA-N
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Description

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is a highly specialized organic building block of significant interest in materials science and the development of advanced organic electronic components. Its core research value lies in its role as a key precursor for the synthesis of tetrathiafulvalene (TTF) and TTF-vinylene analogues, which are foundational molecules in the field of organic conductors and superconductors. The compound features a redox-active 1,3-dithietane core flanked by strongly electron-withdrawing cyanoacetate groups, enabling it to participate in efficient [2+2] cycloaddition-retroelectrocyclization reactions with electron-deficient alkynes. This unique reactivity provides a versatile pathway to create highly conjugated, push-pull molecular systems with narrow band gaps and intense intramolecular charge-transfer characteristics. Researchers utilize this compound to fabricate novel organic semiconductors, non-linear optical (NLO) chromophores, and electroactive frameworks for applications in organic field-effect transistors (OFETs), bulk-heterojunction solar cells, and chemical sensors. Its mechanism of action is centered on its ability to form stable, delocalized radical anions and its propensity to generate extended π-systems that facilitate efficient charge carrier transport. For Research Use Only.

Properties

IUPAC Name

ethyl 2-cyano-2-[4-(1-cyano-2-ethoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c1-3-17-9(15)7(5-13)11-19-12(20-11)8(6-14)10(16)18-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLORFIRBIOJAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1SC(=C(C#N)C(=O)OCC)S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384339
Record name Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22624-54-0
Record name Diethyl (2E,2'E)-2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)
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Preparation Methods

Reaction Conditions and Protocol

  • Starting Materials :

    • 1,3-Dithietane-2,4-diylidene precursor

    • Ethyl cyanoacetate

    • Solvent system: Chloroform-ethanol (1:1 v/v)

    • Temperature: 60°C

    • Reaction time: 30 minutes

  • Procedure :
    The 1,3-dithietane derivative is dissolved in a chloroform-ethanol mixture, followed by the addition of ethyl cyanoacetate. The reaction proceeds at 60°C with stirring, yielding the target compound after crystallization from chloroform or ethanol.

  • Yield :
    Typical yields range from 75% to 95%, depending on the purity of the starting material and reaction optimization.

Mechanistic Insights into Cyclization and Stabilization

The formation of the 1,3-dithietane ring is critical to this synthesis. The reaction mechanism involves:

  • Step 1 : Nucleophilic attack of the sulfur atoms in the dithietane core on the electrophilic carbon of ethyl cyanoacetate.

  • Step 2 : Consecutive ring closure facilitated by the elimination of ethanol, stabilizing the push-pull system between the cyano and carbonyl groups.

Key Stabilizing Factors:

  • Push-Pull Effect : The electron-withdrawing cyano groups and electron-donating sulfur atoms create a resonance-stabilized system, reducing energy barriers during cyclization.

  • Solvent Effects : Polar aprotic solvents like chloroform enhance reaction rates by stabilizing intermediate charges.

Optimization and Scalability

Critical Parameters:

ParameterOptimal RangeImpact on Yield
Temperature60–70°CMaximizes cyclization
Solvent PolarityChloroform-ethanolEnhances solubility
Reaction Time30–45 minutesPrevents over-reaction

Challenges :

  • Byproduct Formation : Prolonged heating above 70°C leads to decomposition via β-elimination.

  • Purity Requirements : Starting materials must be anhydrous to avoid hydrolysis of the dithietane core.

Structural Characterization and Validation

Analytical Data:

  • ¹H NMR (CDCl₃) :
    δ = 1.34 (t, 3H, OCH₂CH₃), 4.25 (q, 2H, OCH₂CH₃), 7.50–8.04 (m, aromatic protons).

  • X-ray Crystallography :
    Confirms planar geometry of the dithietane ring and cis-configuration of cyanoacetate substituents.

  • Melting Point :
    145–146°C (ethyl acetate crystallization).

Industrial Applications and Modifications

The compound’s stability and electron-deficient core make it valuable for:

  • Pharmaceutical intermediates : Serves as a precursor for thiazole and oxadiazole derivatives.

  • Materials Science : Push-pull systems enhance nonlinear optical (NLO) properties in polymer matrices .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) can undergo various types of chemical reactions, including:

    Oxidation: The dithietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: The cyano groups can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing derivatives.

    Substitution: Various substituted cyanoacetates.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) serves as a building block for more complex molecules. Its unique structure allows for various transformations:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Forms thiols or sulfur-containing derivatives.
  • Substitution Reactions : Cyano groups can be replaced by nucleophiles like amines.

Biology

Research has investigated the biological activity of this compound. It has shown potential interactions with enzymes and receptors, which may lead to specific biochemical effects. Studies focus on:

  • Antimicrobial Properties : Potential use against various pathogens.
  • Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is explored for its therapeutic properties. Notable applications include:

  • Drug Development : Investigated as a precursor for synthesizing novel pharmaceuticals.
  • Targeted Therapy : Potential use in developing targeted therapies for diseases such as cancer.

Industry

The compound is utilized in the synthesis of specialty chemicals and materials. Its applications extend to:

  • Production of Fine Chemicals : Used in creating intermediates for agrochemicals and pharmaceuticals.
  • Material Science : Explored for its properties in polymer synthesis.

Data Table: Summary of Applications

FieldApplicationDescription
ChemistryBuilding BlockUsed in synthesizing complex organic molecules.
BiologyAntimicrobial ResearchInvestigated for activity against pathogens.
MedicineDrug DevelopmentExplored as a precursor for new therapeutic agents.
IndustrySpecialty Chemicals ProductionUtilized in creating intermediates for various industrial applications.

Case Studies

  • Antimicrobial Activity Study
    • Researchers conducted a study on the antimicrobial properties of Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), demonstrating efficacy against gram-positive bacteria.
  • Synthesis of Drug Intermediates
    • A case study highlighted the compound's role in synthesizing a key intermediate for a novel antipsychotic medication, showcasing its importance in pharmaceutical research.
  • Polymerization Research
    • Investigations into the polymerization behavior of this compound revealed potential applications in developing new materials with enhanced properties.

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the dithietane ring and cyano groups play a crucial role in determining the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Notable Features References
Target Compound 1,3-Dithietane ring Cyanoacetate esters Sulfur-containing ring; high electron-withdrawing capacity; lipophilic character
Diethyl 2,2'-([1,1'-biphenyl]-4,4'-diylbis(hydrazin-2-yl-1-ylidene))-bis(2-cyanoacetate) Biphenyl core Cyanoacetate esters, hydrazine Azo dye precursor; aromatic core enhances conjugation for UV/Vis absorption
2,2'-(α,α’-Xylene)bis(sulfanediyl)bis-(6-aryl-5-cyano-4-oxopyrimidine) Xylene-linked pyrimidines Cyano, sulfide, pyrimidine Pyrimidine rings with sulfide linkers; potential SecA inhibitor activity
2,2-Bis(3-methylbut-2-enyl)-3-oxobutanenitrile Branched alkenyl chains Nitrile, ketone Olfactory properties; bifunctional nitrile for fragrance applications
Diethyl malonate Ethyl ester backbone Malonate esters Classic diethyl malonate; lacks cyano groups; used in hydrocarbon synthesis

Physicochemical Properties

  • Solubility: The target compound’s sulfur atoms increase lipophilicity compared to oxygenated analogs (e.g., diethyl malonate). Cyanoacetate esters enhance polarity relative to simple nitriles .
  • Stability : The 1,3-dithietane ring may be less thermally stable than aromatic cores (e.g., biphenyl in bis-azo dyes) due to ring strain .
  • Synthesis : Requires specialized sulfur sources and cyclization conditions, contrasting with diazotization (bis-azo dyes) or condensation (pyrimidines) .

Spectroscopic and Analytical Data

The dithietane ring’s sulfur atoms may influence UV absorption in the 250-300 nm range .

Biological Activity

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) (CAS Number: 22624-54-0) is a compound of increasing interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) has the molecular formula C12H10N2O4S2C_{12}H_{10}N_2O_4S_2 and a molecular weight of 310.35 g/mol. The compound features a dithietane ring and two cyanoacetate groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The presence of the dithietane ring may facilitate interactions with enzymes or receptors, potentially leading to significant biochemical effects. The cyano groups are known to participate in nucleophilic substitution reactions, which can alter the compound’s reactivity in biological systems.

Anticancer Properties

Research indicates that compounds containing sulfur moieties, particularly those similar to diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), exhibit promising anticancer properties. For instance:

Antioxidant Activity

The antioxidant potential of sulfur-containing compounds is well recognized. These compounds can scavenge free radicals and mitigate oxidative stress in cells. While specific data on diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) is sparse, its chemical structure suggests it may exhibit similar antioxidant properties .

Study on Related Compounds

A study involving isopropyl derivatives of dithietanes indicated that these compounds could upregulate cytochrome P450 enzymes involved in drug metabolism and detoxification processes . This suggests that diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate) might also influence metabolic pathways relevant to pharmacokinetics and toxicology.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate)StructurePotential anticancer and antioxidant activities
Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(malonate)SimilarLimited studies; potential for similar activities
Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(acetate)SimilarLimited studies; potential for similar activities

Q & A

Q. What are the established synthetic routes for Diethyl 2,2'-(1,3-dithietane-2,4-diylidene)bis(cyanoacetate), and how is reaction progress monitored?

The compound is typically synthesized via condensation reactions involving cyanoacetate derivatives. For example, a reflux method in ethanol with stoichiometric control of reactants (e.g., cyanoacetate esters and sulfur-containing precursors) can yield the dithietane core. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and completion . Recrystallization from methylene chloride is a common purification step, achieving high yields (e.g., 94% as reported for structurally analogous compounds) .

Q. What solvents and conditions optimize recrystallization of this compound?

Methylene chloride is frequently employed for recrystallization due to its moderate polarity and ability to dissolve intermediates while precipitating pure products. Post-reaction, the crude product is filtered, dried, and dissolved in minimal methylene chloride at elevated temperatures, followed by slow cooling to induce crystallization .

Q. How is the compound characterized spectroscopically?

Key techniques include:

  • NMR : To confirm the dithietane ring structure and ester groups via chemical shifts (e.g., sulfur-induced deshielding in 13C^{13}\text{C} NMR).
  • FT-IR : To identify cyano (C≡N, ~2200 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}) functional groups.
  • Mass Spectrometry : For molecular ion ([M+^+]) and fragmentation pattern validation.
  • Elemental Analysis : To verify purity and stoichiometry .

Advanced Research Questions

Q. How do electron-withdrawing cyanoacetate groups influence the compound’s electronic properties?

The cyanoacetate moiety acts as a strong electron-withdrawing group, lowering the LUMO energy and enhancing charge-transfer capabilities. This property is critical in materials science, such as in A–D–A (acceptor–donor–acceptor) oligomers for organic photovoltaics, where analogous structures improve light absorption and exciton dissociation . Computational studies (e.g., DFT) can quantify orbital energy shifts, while cyclic voltammetry measures redox potentials for application-specific tuning.

Q. What mechanistic insights exist for the formation of the 1,3-dithietane ring?

The dithietane ring forms via sulfur-sulfur bond formation under oxidative or thermal conditions. Mechanistic studies suggest a radical-mediated pathway or nucleophilic attack by sulfur species on α,β-unsaturated cyanoacetate intermediates. Isotopic labeling (e.g., 34S^{34}\text{S}) and ESR spectroscopy can track radical intermediates, while kinetic studies under varied temperatures and oxidants (e.g., iodine, peroxides) elucidate rate-determining steps .

Q. How does the dithietane ring affect thermal and photolytic stability?

The 1,3-dithietane ring confers rigidity but is susceptible to ring-opening under UV light or heat due to weak S–S bonds. Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., ~200°C for analogous dithietanes), while UV-Vis spectroscopy monitors photodegradation via absorbance changes. Stabilization strategies include incorporating bulky substituents or using UV absorbers (e.g., hindered amine light stabilizers) .

Q. What advanced spectroscopic methods resolve structural ambiguities in substituted dithietanes?

  • X-ray Crystallography : Provides definitive bond lengths and angles, confirming the dithietane diylidene configuration .
  • Solid-State NMR : Probes sulfur environments and crystal packing effects.
  • Time-Resolved Spectroscopy : Captures transient intermediates during photochemical reactions .

Methodological Considerations

  • Contradictions in Data : Discrepancies in reported melting points or spectral data may arise from polymorphic forms or solvent effects. Cross-validation using multiple techniques (e.g., DSC for melting behavior) is recommended .
  • Yield Optimization : Pilot reactions with varying equivalents of sulfur sources (e.g., S8_8) and catalysts (e.g., triethylamine) can improve dithietane ring formation efficiency .

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